Neuromedin B

Description

Properties

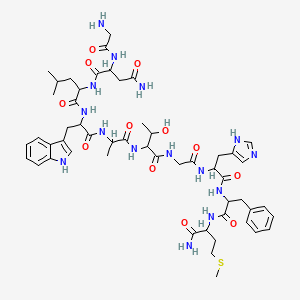

IUPAC Name |

2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFNACALNKVZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H73N15O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1132.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Historical Discovery and Characterization of Neuromedin B: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuromedin B (NMB) is a mammalian decapeptide belonging to the bombesin-like peptide family, first identified in 1983. Its discovery was a significant step in understanding the diversity of neuropeptide signaling in mammals, revealing a counterpart to the amphibian peptide ranatensin. This technical guide provides an in-depth account of the historical discovery of this compound, detailing its initial isolation from porcine spinal cord, structural elucidation, and early biological characterization. It includes comprehensive descriptions of the experimental protocols employed, quantitative data from seminal studies, and diagrams of the key experimental workflows and associated signaling pathways. This document serves as a foundational resource for professionals engaged in neuropeptide research and the development of therapeutics targeting the this compound receptor system.

Introduction: The Search for Mammalian Bombesin-like Peptides

The story of this compound begins with the discovery of bombesin, a peptide isolated from the skin of the fire-bellied toad, Bombina bombina, in the early 1970s[1][2]. Bombesin was found to exert a wide range of potent pharmacological effects in mammals, including the stimulation of smooth muscle contraction, regulation of gastrointestinal hormone secretion, and modulation of body temperature and satiety[3][4]. This spurred a search for endogenous mammalian equivalents.

This research led to the isolation of gastrin-releasing peptide (GRP) from porcine gastric tissue, which was identified as the mammalian homolog of bombesin[3][5]. However, another family of amphibian peptides, the ranatensins, also showed bombesin-like activity but were structurally distinct. This suggested that a mammalian counterpart to ranatensin might also exist. The search for this second class of bombesin-like peptides culminated in the discovery of this compound[3][6].

The Seminal Discovery: Isolation and Structural Elucidation

In 1983, a team led by Naoto Minamino, Kenji Kangawa, and Hisayuki Matsuo reported the successful isolation and characterization of a novel peptide from porcine spinal cord, which they named "this compound"[6][7]. The name was chosen to reflect its neural origin and its bombesin-like (B) activity. The peptide was identified during a systematic survey for unknown neuropeptides by screening tissue extracts for smooth muscle-contracting activity[6].

Isolation Workflow

The purification process involved a multi-step chromatographic procedure designed to isolate the peptide from a crude extract of porcine spinal cords. The general workflow is outlined below.

Structural Characterization

Following purification, the primary structure of this compound was determined using microsequencing techniques (gas-phase Edman degradation). The analysis revealed a decapeptide with the following amino acid sequence: Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2 [6].

A crucial feature identified was the amidation of the C-terminal methionine residue, a common post-translational modification in bioactive peptides that often protects against degradation and is essential for biological activity. The structure was definitively confirmed by chemical synthesis, with the synthetic peptide showing identical chromatographic behavior and biological activity to the native, purified peptide[6].

Quantitative Data from Initial Studies

The initial discovery and characterization provided key quantitative data regarding the peptide's composition and biological potency.

| Parameter | Value | Reference |

| Source Material | 2 kg porcine spinal cord (wet weight) | [6] |

| Final Yield | ~80 nmol | [6] |

| Amino Acid Sequence | Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2 | [6] |

| Molecular Weight (Calculated) | 1132.3 Da | [6] |

| Biological Activity (Rat Uterus) | ED50 ≈ 3.0 x 10⁻¹⁰ M | [6] |

| Relative Potency (vs. Bombesin) | ~10% of bombesin's potency on rat uterus contraction | [6] |

Initial Biological Function: Smooth Muscle Contraction

The primary bioassay used to guide the purification of this compound was its ability to stimulate smooth muscle contraction in an isolated rat uterus preparation[6]. This effect is characteristic of the bombesin peptide family. The contractile response was found to be dose-dependent and potent, though slightly less so than bombesin itself. This discovery established NMB as a neuromodulator capable of influencing peripheral tissues[6][8].

Receptor Identification and Signaling Pathways

Following the discovery of NMB, research focused on identifying its specific receptor and elucidating the intracellular signaling cascades it triggers.

The this compound Receptor (NMBR)

The this compound receptor (NMBR), also known as Bombesin Receptor 1 (BB1), was identified as a high-affinity G protein-coupled receptor (GPCR)[5][8][9]. It is a seven-transmembrane domain protein that preferentially binds NMB over GRP[5]. NMBR expression is found in various regions of the central nervous system and in peripheral tissues, including the gastrointestinal tract[8][10].

Intracellular Signaling Cascades

Upon binding of NMB to the NMBR, the receptor undergoes a conformational change that activates associated heterotrimeric G proteins. The primary signaling pathway involves the Gq family of G proteins, leading to the activation of phospholipase C. However, other pathways have also been identified, indicating cell-type specific responses[5][8][10][11].

This is the most well-characterized pathway for NMBR signaling. Activation of Gq leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC)[5][8]. This cascade is fundamental to many of NMB's physiological effects, including smooth muscle contraction and cell growth[8][12].

Research has uncovered additional signaling mechanisms coupled to the NMBR. One pathway involves the Gα subunit inhibiting adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in Protein Kinase A (PKA) activity[10]. Another identified pathway involves the Gβγ subunits of the Gq protein activating a cascade involving AMP-activated protein kinase (AMPK) and PKA, which can modulate ion channel activity[11]. These alternative pathways highlight the complexity of NMB signaling and its ability to elicit diverse cellular outcomes.

Detailed Experimental Protocols

The following are detailed descriptions of the key methodologies used in the original discovery and characterization of this compound, based on the 1983 publication by Minamino et al.[6].

Protocol: Peptide Extraction from Porcine Spinal Cord

-

Tissue Preparation: 2 kg of fresh porcine spinal cords were minced and immediately boiled in 5 volumes of 1.0 M acetic acid for 10 minutes to inactivate proteases.

-

Homogenization: The boiled tissue was homogenized using a Polytron homogenizer.

-

Centrifugation: The homogenate was centrifuged at 10,000 x g for 30 minutes.

-

Extraction: The resulting supernatant, containing the crude peptide extract, was decanted and stored at -20°C for further purification.

Protocol: Bioassay for Smooth Muscle Contraction

-

Tissue Preparation: A virgin Wistar rat (150-200g) was sacrificed. The uterus was excised and suspended in a 10 mL organ bath containing de Jalon's solution (9 g/L NaCl, 0.42 g/L KCl, 0.06 g/L CaCl₂, 1 g/L glucose, 0.5 g/L NaHCO₃) maintained at 29°C and aerated with a 95% O₂/5% CO₂ mixture.

-

Contraction Measurement: Isotonic contractions were recorded using a strain gauge transducer connected to a chart recorder.

-

Assay Procedure: Aliquots of chromatographic fractions or synthetic peptide standards were added to the organ bath. The magnitude of the contraction was measured and used to quantify biological activity.

-

Quantification: One unit of activity was defined as the amount of substance causing a half-maximal contraction of the rat uterus preparation.

Protocol: Radioimmunoassay (RIA) for this compound

Note: Specific RIAs were developed in subsequent studies for more sensitive quantification[13][14]. The protocol below is a generalized representation of the technique.

-

Antibody Generation: Polyclonal antibodies were raised in rabbits by immunization with synthetic NMB conjugated to a carrier protein (e.g., bovine serum albumin)[13].

-

Radiolabeling: Synthetic NMB was radiolabeled with ¹²⁵I using the chloramine-T method to produce a tracer.

-

Assay Procedure: A standard curve was prepared using known concentrations of unlabeled NMB. Samples or standards were incubated in a phosphate buffer with a fixed amount of anti-NMB antiserum and ¹²⁵I-NMB tracer.

-

Separation: The antibody-bound fraction was separated from the free fraction, typically by precipitation with a second antibody (e.g., goat anti-rabbit IgG).

-

Detection: The radioactivity of the bound fraction was measured using a gamma counter. The concentration of NMB in the samples was determined by comparing the degree of tracer displacement to the standard curve.

Conclusion

The discovery of this compound by Minamino and colleagues was a landmark in neuropeptide research. It confirmed the existence of a second major class of bombesin-like peptides in mammals and opened a new avenue for investigating their physiological roles. The meticulous application of classic biochemical techniques—extraction, multi-step chromatography guided by bioassay, and peptide sequencing—provided an unambiguous identification of this novel neuromodulator. Subsequent research into its receptor and complex signaling pathways has revealed its importance in a wide array of biological functions, from smooth muscle contraction to the regulation of body temperature and stress responses[9]. This foundational work continues to inform current research and the development of novel therapeutics targeting the NMB/NMBR system.

References

- 1. pnas.org [pnas.org]

- 2. Biologists discover ancient neurohormone that controls appetite - Queen Mary University of London [qmul.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a novel bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 南野 直人 (Naoto Minamino) - NEUROMEDIN-B - A NOVEL BOMBESIN-LIKE PEPTIDE IDENTIFIED IN PORCINE SPINAL-CORD - 論文 - researchmap [researchmap.jp]

- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Assessment of this compound polyclonal antibodies as molecular probes in neural tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound-like peptides in rat brain: biochemical characterization, mechanism of release and localization in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuromedin B: A Comprehensive Technical Guide on its Discovery and Function in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuromedin B (NMB) is a decapeptide originally isolated from porcine spinal cord, belonging to the bombesin-like peptide family. In mammals, it plays a significant role as a neuromodulator and hormone, exerting its effects through the G protein-coupled this compound receptor (NMBR). This technical guide provides an in-depth overview of the discovery of NMB, its physiological functions, and the underlying signaling mechanisms. Detailed experimental protocols for key assays and quantitative data on its biological activities are presented to facilitate further research and drug development efforts targeting the NMB/NMBR system.

Discovery and Characterization

This compound was first isolated in 1983 by Minamino, Kangawa, and Matsuo from porcine spinal cord during a survey for novel neuropeptides.[1] Its discovery was based on its potent contractile effect on rat uterus smooth muscle.[1] Subsequent microsequencing and synthesis revealed its amino acid sequence to be Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2.[1] This sequence shares significant homology with amphibian bombesin peptides, leading to its classification as a bombesin-like peptide.[1] The C-terminal decapeptide sequence is highly conserved across mammalian species.

Physiological Functions of this compound in Mammals

This compound is involved in a wide array of physiological processes, acting on both the central and peripheral nervous systems. Its functions are mediated by the high-affinity this compound receptor (NMBR), a G protein-coupled receptor.[2]

Smooth Muscle Contraction

One of the first identified functions of NMB was its ability to induce smooth muscle contraction.[1] This effect is particularly potent in the uterus and gastrointestinal tract.

Regulation of the Endocrine System

NMB has been shown to influence the hypothalamic-pituitary-adrenal (HPA) axis and the hypothalamic-pituitary-thyroid (HPT) axis. It can stimulate the release of adrenocorticotropic hormone (ACTH) and is involved in the regulation of thyroid-stimulating hormone (TSH).

Thermoregulation

NMB plays a role in central thermoregulation. Studies in rodents have demonstrated that intracerebroventricular administration of NMB can induce hypothermia. This effect is significantly attenuated in NMBR-deficient mice, indicating that NMBR is essential for this process.

Feeding Behavior and Energy Homeostasis

NMB is implicated in the regulation of appetite and energy balance. Central administration of NMB can suppress food intake.

Cardiovascular Regulation

When administered directly into the central amygdala, NMB has been shown to reduce both blood pressure and heart rate, suggesting a role in the central control of cardiovascular function.

Cell Growth and Proliferation

NMB can act as a mitogen, stimulating DNA synthesis and cell proliferation in various cell types, including fibroblasts and certain cancer cell lines.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the binding affinity and functional potency of this compound in various mammalian systems.

| Parameter | Ligand | Receptor/Cell Line/Tissue | Value | Reference |

| Binding Affinity (Ki) | This compound | NMBR transfected in BALB 3T3 cells | 3.08 ± 0.14 nM | [3] |

| This compound | Rat glioblastoma cells (C6) | 1.90 ± 1.10 nM | [3] | |

| Functional Potency (EC50/ED50) | This compound | DNA Synthesis (Rat-1 fibroblasts) | 0.7 - 0.9 nM | |

| This compound | Cell Proliferation (Rat-1 fibroblasts) | 0.7 - 1.0 nM | ||

| This compound | Fundic Smooth Muscle Contraction (mice) | 14.4 ± 2.3 nM (wild-type) | ||

| This compound | Fundic Smooth Muscle Contraction (mice) | 10.9 ± 2.3 nM (NMB-R-deficient) | ||

| This compound | Increase in intracellular Ca2+ ([Ca2+]i) | 0.2 nM | [4] | |

| This compound | Increase in [3H]Inositol Phosphates | 1.0 nM | [4] | |

| This compound | Phospholipase D (PLD) activation | 1.0 nM | [4] |

This compound Signaling Pathway

This compound exerts its cellular effects by binding to its specific G protein-coupled receptor, NMBR. This receptor is primarily coupled to the Gq/11 family of G proteins.

Upon binding of NMB to NMBR, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of downstream effector proteins, leading to diverse cellular responses such as smooth muscle contraction, cell proliferation, and alterations in gene expression. One such downstream target is the cAMP response element-binding protein (CREB), which, upon phosphorylation, can modulate the transcription of genes involved in cell growth and survival.

Detailed Experimental Protocols

Radioligand Binding Assay for this compound Receptor

This protocol describes a method for determining the binding affinity of NMB to its receptor in a membrane preparation.

Materials:

-

Tissue or cells expressing NMBR

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Radiolabeled NMB analog (e.g., ¹²⁵I-[Tyr⁴]bombesin or a specific ¹²⁵I-NMB analog)

-

Unlabeled NMB

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane preparation (e.g., 50-100 µg of protein).

-

Add increasing concentrations of the radiolabeled NMB analog.

-

For determining non-specific binding, add a high concentration of unlabeled NMB (e.g., 1 µM) to a parallel set of tubes.

-

Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding versus the concentration of the radiolabeled ligand and analyze the data using a non-linear regression program (e.g., Prism) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

In Vitro Smooth Muscle Contraction Assay

This protocol outlines a method to measure the contractile response of isolated smooth muscle to NMB.

Materials:

-

Isolated smooth muscle tissue (e.g., rat uterus or guinea pig ileum)

-

Organ bath system with a force transducer

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂

-

This compound stock solution

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Dissect the smooth muscle tissue in cold, oxygenated Krebs-Henseleit solution.

-

Mount the tissue strip vertically in the organ bath chamber, with one end attached to a fixed hook and the other to a force transducer.

-

-

Equilibration:

-

Allow the tissue to equilibrate in the organ bath under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular changes of the Krebs-Henseleit solution.

-

-

Contraction Measurement:

-

Record a stable baseline tension.

-

Add increasing cumulative concentrations of NMB to the organ bath, allowing the contractile response to reach a plateau at each concentration.

-

Record the change in tension at each concentration.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximum response obtained with a standard contractile agent (e.g., KCl).

-

Plot the concentration-response curve and determine the EC50 value for NMB-induced contraction.

-

In Vivo Blood Pressure Measurement in Rodents

This protocol describes a non-invasive method for measuring the effect of NMB on blood pressure in rats or mice.

Materials:

-

Rodents (e.g., rats or mice)

-

Tail-cuff blood pressure measurement system

-

Animal restrainer

-

Warming platform

-

This compound solution for administration (e.g., for intracerebroventricular or systemic injection)

Procedure:

-

Acclimatization:

-

Acclimate the animals to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced variations in blood pressure.

-

-

Baseline Measurement:

-

Place the animal in the restrainer on the warming platform to ensure adequate blood flow to the tail.

-

Position the tail cuff and sensor on the animal's tail.

-

Record several stable baseline blood pressure and heart rate measurements.

-

-

NMB Administration:

-

Administer NMB via the desired route (e.g., intracerebroventricularly for central effects or intravenously for systemic effects).

-

-

Post-treatment Measurement:

-

Record blood pressure and heart rate at regular intervals after NMB administration to monitor its effects over time.

-

-

Data Analysis:

-

Calculate the change in blood pressure and heart rate from the baseline values at each time point.

-

Compare the responses between NMB-treated and vehicle-treated control groups.

-

Conclusion

This compound is a pleiotropic neuropeptide with a range of important physiological functions in mammals. Its discovery has opened up avenues for understanding the complex interplay of neuropeptides in regulating key bodily processes. The detailed information on its biological activities, signaling pathways, and the experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the NMB/NMBR system holds promise for the development of novel therapeutic agents for a variety of disorders, including those related to endocrine function, metabolism, and cell growth.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. scite.ai [scite.ai]

- 3. This compound receptors retain functional expression when transfected into BALB 3T3 fibroblasts: analysis of binding, kinetics, stoichiometry, modulation by guanine nucleotide-binding proteins, and signal transduction and comparison with natively expressed receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

Neuromedin B: A Comprehensive Technical Guide on its Sequence, Signaling, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuromedin B (NMB) is a bombesin-like peptide that plays a significant role in a variety of physiological processes, including the regulation of smooth muscle contraction, exocrine and endocrine secretions, and cell growth.[1][2] It exerts its effects through the this compound receptor (NMBR), a G protein-coupled receptor (GPCR).[1][2] This technical guide provides a comprehensive overview of the amino acid sequence of this compound, its associated signaling pathways, and detailed protocols for its experimental analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of NMB and the development of related therapeutics.

Amino Acid Sequence of this compound

The amino acid sequence of this compound exhibits a high degree of conservation across mammalian species, particularly in its C-terminal decapeptide, which is crucial for receptor binding and biological activity.

The full-length human this compound precursor protein consists of 121 amino acids. The processed, biologically active form of this compound is a decapeptide with the following sequence:

Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2

This sequence is amidated at the C-terminus, a common post-translational modification for many neuropeptides. The sequence of rat this compound is TPFSWDLPEPRSRASKIRVHPRGNLWATGHFM-NH2.[2]

Quantitative Data

The interaction of this compound with its receptor, NMBR (also known as BB1 receptor), and the related gastrin-releasing peptide receptor (GRPR, or BB2 receptor) has been characterized by various binding and functional assays. The following table summarizes key quantitative data for NMB.

| Ligand/Compound | Receptor | Assay Type | Species | Value | Unit | Reference |

| This compound | NMBR (BB1) | Ki | Human | 0.05 | nM | [3] |

| This compound | GRPR (BB2) | Ki | Human | 7.4 | nM | [3] |

| This compound | GRPR (BB2) | IC50 | Human | 30.1 | nM | [3] |

| This compound | GRPR (BB2) | Ki | Mouse | 42 | nM | [3] |

| This compound | GRPR (BB2) | Ki | Rat | 248 | nM | [3] |

| Ranatensin Analog (RV_15) | NMBR | EC50 | Human | 5.6 x 10⁻⁹ | M | [4] |

| Ranatensin Analog (RV_15) | GRPR | EC50 | Human | 2.1 x 10⁻⁹ | M | [4] |

| Ranatensin Analog (RV_15) | NMBR | IC50 | Human | 3.0 x 10⁻⁸ | M | [4] |

| Ranatensin Analog (RV_15) | GRPR | IC50 | Human | 3.2 x 10⁻⁷ | M | [4] |

| CID 5311352 | NMBR | IC50 | - | 350.0 | nM | [5] |

| CID 5311352 | NMBR | Ki | - | 6.3 | nM | [5] |

| Unii-PX9azu7qpk | NMBR | Ki | - | 2.0 | nM | [5] |

| CID 9829828 | NMBR | IC50 | - | 0.66 | nM | [5] |

| CID 9829828 | NMBR | Ki | - | 0.17 | nM | [5] |

Signaling Pathways

This compound binding to its receptor, NMBR, a Gq protein-coupled receptor, initiates a cascade of intracellular signaling events.[6] This primarily involves the activation of phospholipase C (PLC), leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1][6] Additionally, NMB has been shown to influence the adenylyl cyclase pathway.

Below is a diagram illustrating the primary signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and its receptor.

Membrane Preparation for Receptor Binding Assays

This protocol describes the preparation of cell membranes from cultured cells expressing the this compound receptor.

Materials:

-

Phosphate-Buffered Saline (PBS) with 1mM EDTA

-

Lysis Buffer (e.g., 15mM HEPES, 5mM EDTA, 5mM EGTA, pH 7.6)

-

Protease inhibitors (e.g., PMSF, indomethacin)

-

60% Sucrose in lysis buffer

-

Disposable cell scrapers

-

Syringes and needles (21ga and 26ga)

-

Ultracentrifuge and appropriate tubes (e.g., SW32Ti rotor)

-

BCA Protein Assay Kit

Procedure:

-

Culture cells expressing NMBR to near confluency.

-

Wash the cell monolayer once with 5 ml of ice-cold PBS/1mM EDTA.

-

Place culture plates on ice and add 7.5 ml of ice-cold lysis buffer containing freshly added protease inhibitors to the first plate.

-

Scrape the cells from the plate and homogenize the suspension by passing it through a 21-gauge needle five times.

-

Transfer the cell suspension to the next plate and repeat the scraping and homogenization process. Continue this for all plates.

-

Gently layer the 7.5 ml cell suspension onto 1 ml of 60% sucrose in a pre-chilled ultracentrifuge tube.

-

Rinse the culture plates with an additional 7.5 ml of lysis buffer and add this to the same centrifuge tube.

-

Balance the tubes and centrifuge at 32,000 rpm for 90 minutes at 4°C.[7]

-

Carefully remove the supernatant, leaving the visible membrane band at the sucrose interface.

-

Collect the membrane layer and place it in a cryo-vial on ice.

-

Further homogenize the membrane sample by passing it through a 26-gauge needle 3-5 times.

-

Determine the protein concentration of the membrane preparation using a BCA assay.

-

Store the membrane aliquots at -80°C until use.[7]

Radioligand Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the this compound receptor.

Materials:

-

Prepared cell membranes expressing NMBR

-

Radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]-bombesin or a specific NMB analog)

-

Unlabeled this compound (for non-specific binding determination)

-

Test compounds at various concentrations

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Assay buffer, radiolabeled ligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radiolabeled ligand, an excess of unlabeled this compound, and cell membranes.

-

Competitive Binding: Assay buffer, radiolabeled ligand, varying concentrations of the test compound, and cell membranes.

-

-

The final assay volume is typically 100-200 µl.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competitive binding data using non-linear regression to determine the IC₅₀ of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.

Western Blot Analysis for NMBR Expression

This protocol is for the detection and quantification of NMBR protein expression in cell or tissue lysates.

Materials:

-

Membrane protein extraction kit or RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against NMBR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Extract membrane proteins from cells or tissues using a suitable extraction kit or lysis buffer.[8]

-

Determine the protein concentration of the lysates using a BCA assay.[8]

-

Denature 10-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.[8]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1-2 hours at room temperature.[8]

-

Incubate the membrane with the primary anti-NMBR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For quantitative analysis, normalize the NMBR band intensity to a loading control (e.g., GAPDH or β-actin).

Conclusion

This technical guide provides essential information on the molecular and cellular biology of this compound, with a focus on its amino acid sequence, signaling mechanisms, and methods for its investigation. The detailed protocols and compiled quantitative data offer a practical resource for researchers in both academic and industrial settings. A thorough understanding of NMB and its receptor is critical for elucidating its physiological roles and for the development of novel therapeutic agents targeting this system.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. A new class of radiopeptides for PET imaging of neuromedin-B receptor: 68Ga-ranatensin analogs - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. This compound receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Neuromedin B Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin B (NMB) is a mammalian bombesin-like peptide that plays a crucial role in a variety of physiological processes.[1][2][3] Initially isolated from porcine spinal cord, NMB and its high-affinity receptor, the this compound receptor (NMBR), are expressed in the central nervous system and various peripheral tissues, including the gastrointestinal tract.[1][3] The NMB/NMBR signaling axis is implicated in the regulation of smooth muscle contraction, exocrine and endocrine secretions, cell growth, body temperature, and blood pressure.[1][3] As a G protein-coupled receptor (GPCR), NMBR represents a potential therapeutic target for a range of conditions, making a thorough understanding of its signaling pathways essential for drug development.[2] This guide provides a detailed overview of the NMB signaling cascade, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core this compound Signaling Pathway

The canonical this compound signaling pathway is initiated by the binding of NMB to its specific G protein-coupled receptor, NMBR, which is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.[4] This interaction triggers a conformational change in the receptor, leading to the activation of downstream effector molecules and the generation of second messengers.

Upon NMB binding, the Gq alpha subunit of the G protein dissociates from the βγ subunits and activates Phospholipase C (PLC).[4] Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, stimulating the release of stored calcium ions (Ca2+) into the cytosol.[5] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neuromedin B Receptor Interaction and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Neuromedin B receptor (NMBR), a G protein-coupled receptor (GPCR), and its endogenous ligand, this compound (NMB), represent a critical signaling axis implicated in a diverse array of physiological and pathophysiological processes. Activation of NMBR triggers a cascade of intracellular events that modulate cellular functions including proliferation, migration, and hormone secretion. This technical guide provides a comprehensive overview of the NMBR signaling network, detailing the molecular interactions, downstream effector pathways, and associated physiological outcomes. We present quantitative data on receptor binding and functional responses, detailed experimental protocols for studying this system, and visual representations of the key signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound and its Receptor

This compound (NMB) is a bombesin-related peptide that exerts its biological effects through high-affinity binding to the this compound receptor (NMBR), also known as BB1.[1][2] The NMBR is a seven-transmembrane domain GPCR primarily coupled to the Gq family of G proteins.[1] This receptor is expressed in various tissues, including the central nervous system, gastrointestinal tract, and certain tumors.[1] The interaction between NMB and NMBR initiates a series of intracellular signaling events that are crucial for regulating processes such as smooth muscle contraction, endocrine and exocrine secretions, cell growth, and body temperature.[1][3] Dysregulation of the NMB/NMBR signaling axis has been implicated in the pathogenesis of various diseases, including cancer, making it an attractive target for therapeutic intervention.[4]

This compound Receptor-Ligand Interaction

The binding of NMB to NMBR is a high-affinity interaction that initiates receptor activation and subsequent signal transduction. The affinity of this interaction can be quantified using radioligand binding assays, which measure the dissociation constant (Kd) or the concentration of a competing ligand that inhibits 50% of the specific binding of a radiolabeled ligand (IC50).

Data Presentation: Ligand Binding Affinity

| Ligand | Receptor | Cell Line/Tissue | Assay Type | Affinity (Kd/Ki/IC50) | Reference |

| This compound | Rat NMBR | Transfected BALB 3T3 cells | Competition Binding (¹²⁵I-[D-Tyr₀]NMB) | Ki = 3.08 ± 0.14 nM | [5] |

| This compound | Rat NMBR | C6 glioblastoma cells | Competition Binding (¹²⁵I-[D-Tyr₀]NMB) | Ki = 1.90 ± 1.10 nM | [5] |

| PD168368 | Human NMBR | - | Competition Binding (¹²⁵I-Tyr₀)this compound | IC50 = 40 nM | [6] |

| PD176252 | Human NMBR | - | Competition Binding (¹²⁵I-Tyr₀)this compound | IC50 = 50 nM | [6] |

Downstream Signaling Pathways

Upon NMB binding, the NMBR undergoes a conformational change, leading to the activation of heterotrimeric Gq proteins. This initiates a canonical signaling cascade involving Phospholipase C (PLC), as well as activating other important downstream pathways.

Gq/Phospholipase C (PLC) Pathway

The primary signaling pathway activated by NMBR is the Gq/PLC cascade. The activated α-subunit of Gq (Gαq) stimulates PLCβ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[1][9] The subsequent increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC).[1][7][9]

Mitogen-Activated Protein Kinase (MAPK) Pathway

NMBR activation also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the p42/p44 MAPK (ERK1/2) pathway.[10] This activation can occur through both PKC-dependent and PKC-independent mechanisms.[10] The activation of the MAPK pathway is a key driver of the proliferative effects of NMB.

Downstream Cellular and Physiological Effects

The activation of these signaling cascades culminates in a variety of cellular and physiological responses.

Data Presentation: Functional Potency of this compound

| Downstream Effect | Cell Line | EC50 | Reference |

| Intracellular Ca²⁺ Mobilization | Transfected BALB 3T3 cells | 0.10 ± 0.08 nM | [5] |

| Intracellular Ca²⁺ Mobilization | C6 glioblastoma cells | 0.11 ± 0.02 nM | [5] |

| Inositol Phosphate Production | Transfected BALB 3T3 cells | 1.01 ± 0.09 nM | [5] |

| Inositol Phosphate Production | C6 glioblastoma cells | 2.09 ± 0.15 nM | [5] |

| Cell Proliferation | ATDC5 chondrogenic cells | Not specified, but significant induction observed | [11] |

| ACTH Secretion Suppression (by NMBR antagonist) | AtT-20 cells | 100 nM (for PD168368) | [4] |

Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity of a ligand to NMBR expressed in a cell membrane preparation.

Methodology:

-

Membrane Preparation: Homogenize NMBR-expressing cells (e.g., transfected BALB 3T3 cells) in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled NMB (e.g., ¹²⁵I-NMB), and varying concentrations of the unlabeled competitor ligand.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration in response to NMB stimulation using a fluorescent calcium indicator.

Methodology:

-

Cell Preparation: Plate NMBR-expressing cells (e.g., C6 glioblastoma cells) on glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.[2][3]

-

Baseline Measurement: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging. Record the baseline fluorescence intensity before stimulation.

-

Stimulation: Add a known concentration of NMB to the cells.

-

Image Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, acquire images at two different excitation wavelengths.

-

Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two wavelengths over time. This change is proportional to the change in intracellular calcium concentration. The EC50 for calcium mobilization can be determined by performing a dose-response experiment with varying concentrations of NMB.

Western Blot for ERK Phosphorylation

This protocol is for detecting the phosphorylation of ERK1/2 in response to NMB stimulation.

Methodology:

-

Cell Culture and Stimulation: Culture NMBR-expressing cells to sub-confluency. Serum-starve the cells overnight and then stimulate with various concentrations of NMB for a specific time (e.g., 5-10 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody against total ERK1/2.

-

Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK and calculate the ratio of p-ERK to total ERK.

Cell Proliferation (MTT) Assay

This protocol measures cell proliferation based on the metabolic activity of the cells.

Methodology:

-

Cell Seeding: Seed NMBR-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of NMB. Include a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[12]

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control and plot a dose-response curve to determine the EC50 for NMB-induced proliferation.

Conclusion

The this compound receptor and its signaling pathways represent a complex and highly regulated system with significant implications for both normal physiology and disease. A thorough understanding of the molecular interactions and downstream effects is paramount for the development of novel therapeutic strategies targeting this axis. The quantitative data, detailed experimental protocols, and visual pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to advance their investigations into the multifaceted roles of NMBR signaling. Further research into the nuances of NMBR-mediated signaling in different cellular contexts will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. brainvta.tech [brainvta.tech]

- 4. ODP338 this compound Receptor Antagonist Suppresses ACTH Secretion and Cell Proliferation in Human and Mouse Corticotroph Adenoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound receptors retain functional expression when transfected into BALB 3T3 fibroblasts: analysis of binding, kinetics, stoichiometry, modulation by guanine nucleotide-binding proteins, and signal transduction and comparison with natively expressed receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonpeptide this compound receptor antagonists inhibit the proliferation of C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bombesin and this compound stimulate the activation of p42(mapk) and p74(raf-1) via a protein kinase C-independent pathway in Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound stimulates proliferation of mouse chondrogenic cell line ATDC5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Neuromedin B in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuromedin B (NMB) is a bombesin-like peptide that plays a significant role in the physiological functions of the central nervous system (CNS). Initially isolated from porcine spinal cord, NMB and its high-affinity G-protein coupled receptor, the this compound receptor (NMBR or BB1), are widely distributed throughout the brain.[1][2] Emerging research has elucidated the involvement of the NMB/NMBR system in a variety of CNS processes, including thermoregulation, appetite control, fear and anxiety responses, and nociception. This technical guide provides an in-depth overview of the physiological roles of this compound in the CNS, detailing its signaling pathways, the distribution of the peptide and its receptor, and key experimental methodologies used to investigate its functions. All quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to this compound and its Receptor

This compound is a decapeptide with a highly conserved C-terminal sequence across mammalian species.[1] It is one of two mammalian analogues of the amphibian peptide bombesin, the other being gastrin-releasing peptide (GRP).[3] NMB exerts its physiological effects through binding to the NMBR, a class A G-protein coupled receptor (GPCR).[1][2] The NMBR is expressed in various regions of the CNS, including the hypothalamus, amygdala, olfactory bulb, and thalamus, as well as in peripheral tissues.[2] The distinct yet overlapping functions of NMB and GRP are largely determined by the differential distribution and ligand affinities of their respective receptors, NMBR and the GRP-preferring receptor (GRPR or BB2).

Physiological Roles of this compound in the CNS

The NMB/NMBR signaling system is implicated in several critical physiological processes within the central nervous system.

Thermoregulation

NMB plays a crucial role in the central regulation of body temperature.[2] Studies involving intracerebroventricular (i.c.v.) administration of NMB have demonstrated its ability to induce hypothermia. The hypothalamus, a key thermoregulatory center, is a primary site of NMB's action in this process.[4]

Appetite and Metabolism

The role of NMB in the regulation of food intake is complex and appears to be species-dependent. While some studies in rats have suggested an anorectic (appetite-suppressing) effect of NMB, particularly when administered peripherally, studies in mice have yielded conflicting results.[5] Female mice lacking the NMBR have shown partial resistance to diet-induced obesity, suggesting a role for NMB in energy homeostasis.[6] However, other studies using NMB knockout mice did not observe significant alterations in body weight or food intake.[7]

Fear and Anxiety

The NMB/NMBR system is a significant modulator of fear and anxiety-related behaviors. The central amygdala (CeA), a critical brain region for processing fear and anxiety, expresses high levels of NMBR.[3] Activation of NMBR in the central lateral amygdala (CeL) has been shown to reduce fear-potentiated startle responses, suggesting an anxiolytic-like effect.[3][8] Conversely, antagonism of NMBR in certain paradigms has also produced anxiolytic effects, indicating the complexity of NMB's role in emotional regulation.

Nociception

This compound is also involved in the processing of pain and itch signals within the CNS. While its role in itch signaling is considered less prominent than that of GRP, NMB has been shown to contribute to nociceptive processes.

This compound Signaling Pathways

Upon binding of NMB, the NMBR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to Gαq proteins.

Activation of Gαq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).[2] In some neuronal populations, this signaling cascade can modulate ion channel activity, such as the inhibition of inwardly rectifying potassium (Kir) channels, leading to neuronal excitation.[3]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound in the central nervous system.

| Parameter | Species | Method | Dose/Concentration | Effect | Reference |

| Food Intake | Rat | Intraperitoneal (i.p.) injection | 32 and 64 µg/kg | Significant suppression of 30-min liquid diet intake in pre-fed rats. | [5] |

| Fear-Potentiated Startle | Rat | Intra-CeA microinjection | 0.3 nmol in 1 µL | Significant reduction in fear-potentiated startle response. | [3] |

| Neuronal Excitability (CeL) | Rat | Bath application (in vitro) | 0.3 µM | Increased action potential firing frequency in regular spiking neurons. | [3] |

Table 1: Summary of quantitative effects of this compound administration.

| Receptor | Ligand | Cell Line | Binding Affinity (Kd/IC50) | Reference |

| NMBR | [D-Tyr0]NMB | Balb 3T3 fibroblasts | High affinity (specific values not provided in abstract) | [9] |

Table 2: this compound receptor binding affinities.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. Below are protocols for key experiments cited in the literature.

Intracerebroventricular (ICV) Injection in Mice

This protocol is for the direct administration of substances into the cerebral ventricles.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic frame

-

Microliter syringe with a fine-gauge needle

-

Surgical tools (scalpel, drill)

-

NMB solution in sterile saline

Procedure:

-

Anesthetize the mouse using isoflurane and secure its head in the stereotaxic frame.[10]

-

Make a midline incision on the scalp to expose the skull.[11]

-

Using the bregma as a reference point, drill a small hole at the desired coordinates for the lateral ventricle.[10]

-

Slowly lower the injection needle to the target depth.[12]

-

Infuse the NMB solution at a slow, controlled rate (e.g., 1 µL/min).[13]

-

Leave the needle in place for a few minutes post-injection to prevent backflow, then slowly retract it.[12]

-

Suture the incision and allow the animal to recover in a warm environment.

Fear-Potentiated Startle (FPS) Test

This behavioral paradigm assesses conditioned fear.

Apparatus:

-

Startle chambers equipped with a loud speaker, a cue light, and a shock grid floor.[3]

Procedure:

-

Habituation (Day 1-2): Place the animal in the startle chamber for a period of acclimatization.[3]

-

Fear Conditioning (Day 3): Present a neutral stimulus (e.g., a light) that co-terminates with a mild foot shock. Repeat this pairing multiple times.[3][14]

-

Startle Testing (Day 4): Place the animal back in the chamber. Present loud acoustic startle stimuli alone (no-cue trials) or shortly after the presentation of the conditioned stimulus (cued trials).[3][14]

-

Data Analysis: The potentiation of the startle response in the cued trials compared to the no-cue trials is a measure of conditioned fear.[14]

In Situ Hybridization for NMB mRNA

This technique is used to localize NMB gene expression within brain tissue.

Materials:

-

Microscope slides

-

Fixative (e.g., 4% paraformaldehyde)

-

Cryoprotectant (e.g., sucrose solution)

-

Cryostat or microtome

-

Labeled antisense RNA probe for NMB

-

Hybridization buffer

-

Detection system (e.g., DIG-labeled probes with alkaline phosphatase-conjugated antibodies)

Procedure:

-

Tissue Preparation: Perfuse the animal with fixative, dissect the brain, and cryoprotect it.[15]

-

Sectioning: Cut thin frozen sections of the brain and mount them on slides.[15]

-

Pre-hybridization: Treat the sections to permeabilize the tissue and reduce non-specific binding.

-

Hybridization: Apply the labeled NMB RNA probe in hybridization buffer and incubate overnight at an elevated temperature (e.g., 65°C).[15]

-

Washing: Perform a series of high-stringency washes to remove unbound probe.

-

Detection: If using a non-radioactive probe, incubate with an antibody against the label (e.g., anti-DIG) conjugated to an enzyme (e.g., alkaline phosphatase).

-

Visualization: Add a substrate that produces a colored precipitate when acted upon by the enzyme, allowing for visualization of NMB mRNA expression under a microscope.

Generation of NMBR Knockout Mice

Creating mice that lack the NMBR is a powerful tool to study its function.

Methodology (example using CRISPR-Cas9):

-

Design: Design single guide RNAs (sgRNAs) to target a critical exon of the NMBR gene.

-

Injection: Inject the sgRNAs and Cas9 nuclease into fertilized mouse eggs.

-

Implantation: Implant the injected eggs into a pseudopregnant female mouse.

-

Screening: Genotype the offspring to identify founder mice with the desired gene deletion.

-

Breeding: Breed the founder mice to establish a homozygous knockout line.[6][16]

Conclusion and Future Directions

This compound is a multifaceted neuropeptide with significant physiological roles within the central nervous system. The NMB/NMBR system represents a promising target for the development of novel therapeutics for a range of neurological and metabolic disorders. Future research should focus on further dissecting the specific neural circuits through which NMB exerts its effects, as well as exploring the therapeutic potential of NMBR agonists and antagonists. The continued use of advanced techniques such as optogenetics and chemogenetics will be invaluable in providing a more precise understanding of the function of NMB-ergic neurons in the brain.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in thermoregulation and monoamine release in freely moving rats during cold exposure and inhibition of the ventromedial, dorsomedial, or posterior hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prefeeding potentiates anorectic actions of this compound and gastrin releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Female mice target deleted for the this compound receptor have partial resistance to diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What makes mice fat, but not rats? Suppressing neuromedin U, study finds | EurekAlert! [eurekalert.org]

- 8. This compound excites central lateral amygdala neurons and reduces cardiovascular output and fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The fifth transmembrane segment of the this compound receptor is critical for high affinity this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rodent intracerebroventricular AAV injections [protocols.io]

- 12. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. This compound receptor disruption impairs adipogenesis in mice and 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

Neuromedin B Gene Expression: A Technical Guide for Researchers

An In-depth Analysis of Tissue-Specific Expression Patterns, Signaling Pathways, and Methodologies for Quantification

This technical guide provides a comprehensive overview of Neuromedin B (NMB) gene expression across various tissues, aimed at researchers, scientists, and professionals in drug development. This document details quantitative expression data, experimental protocols for NMB analysis, and the intricate signaling pathways associated with NMB receptor activation.

Introduction

This compound (NMB) is a bombesin-related peptide that plays a crucial role in a variety of physiological processes.[1][2] Initially isolated from porcine spinal cord, NMB and its high-affinity G protein-coupled receptor, the this compound receptor (NMBR), are found in the central nervous system and gastrointestinal tract.[1] The NMB/NMBR system is implicated in the regulation of exocrine and endocrine secretions, cell growth, body temperature, blood pressure, and feeding behavior.[1][2] Given its diverse functions, understanding the tissue-specific expression patterns of the NMB gene is critical for elucidating its physiological roles and identifying potential therapeutic targets.

Quantitative NMB Gene Expression Patterns

The expression of the this compound gene varies significantly across different tissues and species. The following tables summarize quantitative and relative NMB mRNA expression data from human, mouse, and pig tissues, providing a comparative view of its distribution.

Human NMB Gene Expression

The following table presents data from the Genotype-Tissue Expression (GTEx) project, showing the normalized expression of the NMB gene in various human tissues. Expression levels are provided in normalized Transcripts Per Million (nTPM).

| Tissue | Median nTPM |

| Brain - Cerebellum | 4.6 |

| Brain - Cortex | 3.5 |

| Brain - Hypothalamus | 2.9 |

| Brain - Amygdala | 2.5 |

| Brain - Hippocampus | 2.2 |

| Pituitary | 1.8 |

| Adipose - Subcutaneous | 1.5 |

| Colon - Transverse | 1.2 |

| Stomach | 1.1 |

| Adrenal Gland | 0.9 |

| Testis | 0.8 |

| Lung | 0.7 |

| Heart - Left Ventricle | 0.6 |

| Skeletal Muscle | 0.5 |

| Liver | 0.4 |

| Kidney - Cortex | 0.3 |

| Spleen | 0.3 |

| Pancreas | 0.2 |

| Skin - Sun Exposed | 0.2 |

| Thyroid | 0.2 |

Data Source: The Human Protein Atlas, GTEx project data.[3]

Mouse Nmb Gene Expression (Relative Quantification)

This table shows the relative mRNA expression levels of this compound in different brain regions of wild-type mice, as determined by RT-PCR. The expression in the olfactory bulb is set as the reference (1).

| Brain Region | Relative NMB mRNA Level (mean ± SEM) |

| Olfactory Bulb | 1.00 ± 0.00 |

| Hypothalamus | 0.45 ± 0.05 |

| Hippocampus | 0.20 ± 0.03 |

Data derived from a study on this compound knockout mice.[4]

Pig NMB Gene Expression (Relative Quantification)

The following table displays the relative expression of NMB mRNA across a wide range of tissues in pigs, quantified by relative real-time PCR. The 2-ΔΔCT method was used for calculation.

| Tissue | Relative NMB mRNA Expression Level |

| Central Nervous System | |

| Olfactory Bulb | Highest Expression |

| Cerebral Cortex | High |

| Cerebellum | High |

| Spinal Cord | High |

| Medulla Oblongata | High |

| Midbrain | High |

| Hypothalamus | High |

| Hippocampus | High |

| Hypophysis (Pituitary) | High |

| Pons | Moderate |

| Peripheral Tissues | |

| Pancreas | High |

| Adrenal Gland | High |

| Testis | High |

| Ovary | High |

| Cecum | High |

| Rectum | Moderate |

| Heart | Moderate |

| Bone Marrow | Low |

| Duodenum | Low |

Data from a study on NMB and NMBR gene cloning and tissue distribution in pigs.[5][6]

This compound Signaling Pathways

This compound exerts its cellular effects by binding to the this compound receptor (NMBR), a G protein-coupled receptor (GPCR).[1] This interaction initiates intracellular signaling cascades that mediate the physiological functions of NMB. Two primary signaling pathways have been elucidated:

-

Gq Protein-PLC-PKC Pathway: Upon NMB binding, the NMBR activates the Gq alpha subunit of its associated heterotrimeric G protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes such as smooth muscle contraction and cell growth.[2]

-

Gβγ-AMPK/PKA Pathway: In some cell types, particularly sensory neurons, the βγ subunits of the G protein, released upon NMBR activation, can trigger a distinct signaling cascade.[7] This pathway involves the activation of AMP-activated protein kinase (AMPK) and protein kinase A (PKA).[7] This Gβγ-dependent pathway has been shown to modulate the activity of ion channels, such as Cav3.2 T-type Ca2+ channels, and is implicated in pain hypersensitivity.[7]

Caption: this compound Signaling Pathways.

Experimental Protocols for NMB Gene Expression Analysis

Accurate quantification of NMB gene expression is fundamental to its study. The following sections provide detailed methodologies for three key experimental techniques: Quantitative Real-Time PCR (qPCR), RNA Sequencing (RNA-seq), and In Situ Hybridization (ISH).

Quantitative Real-Time PCR (qPCR) for NMB mRNA Quantification

qPCR is a sensitive and widely used method for quantifying mRNA levels. This protocol outlines the steps for measuring NMB expression relative to a reference gene.

1. RNA Extraction and Quality Control:

-

Isolate total RNA from tissue samples using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

Verify RNA integrity by gel electrophoresis or a bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.

2. cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript VILO Master Mix, Invitrogen).

-

Include a no-reverse transcriptase control to check for genomic DNA contamination.

-

The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

3. qPCR Reaction Setup:

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for NMB and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

-

Use validated primers specific for the NMB gene of the species being studied.

-

Set up reactions in triplicate for each sample and control.

4. qPCR Cycling and Data Analysis:

-

Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Generate a melt curve at the end of the run (for SYBR Green assays) to confirm the specificity of the amplified product.

-

Determine the cycle threshold (Ct) for NMB and the reference gene in each sample.

-

Calculate the relative expression of NMB using the comparative Ct (ΔΔCt) method. The results are often expressed as fold change relative to a control group.

RNA Sequencing (RNA-seq) for Transcriptome-Wide Analysis of NMB Expression

RNA-seq provides a comprehensive and unbiased view of the transcriptome, allowing for the quantification of NMB expression and the discovery of novel isoforms.

1. Library Preparation:

-

Start with high-quality total RNA as described for qPCR.

-

Deplete ribosomal RNA (rRNA) to enrich for mRNA.

-

Fragment the enriched mRNA and synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

-

Amplify the library by PCR to generate a sufficient quantity for sequencing.

-

Assess the quality and quantity of the final library using a bioanalyzer and qPCR.

2. Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads) will depend on the experimental goals.

3. Data Analysis Workflow:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Trimming: Remove adapter sequences and low-quality bases from the reads using software like Trimmomatic.

-

Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Normalization: Normalize the raw counts to account for differences in sequencing depth and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

-

Differential Expression Analysis: If comparing between experimental groups, use statistical packages like DESeq2 or edgeR to identify differentially expressed genes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue expression of NMB - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound and Its Receptor: Gene Cloning, Tissue Distribution and Expression Levels of the Reproductive Axis in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and Its Receptor: Gene Cloning, Tissue Distribution and Expression Levels of the Reproductive Axis in Pigs | PLOS One [journals.plos.org]

- 7. This compound receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]

The role of Neuromedin B in regulating body temperature.

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuromedin B (NMB), a member of the bombesin-like peptide family, has emerged as a significant regulator of physiological processes, including the central control of body temperature. This technical guide provides an in-depth analysis of the role of NMB in thermoregulation, targeting researchers, scientists, and professionals in drug development. It consolidates current knowledge on the molecular mechanisms, signaling pathways, and experimental methodologies used to investigate NMB's effects. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols and visual diagrams of signaling cascades and experimental workflows to facilitate the design and execution of future research in this domain.

Introduction

This compound (NMB) is a decapeptide originally isolated from the porcine spinal cord.[1] It is widely distributed throughout the central nervous system (CNS) and the gastrointestinal tract.[1] NMB exerts its biological effects through its high-affinity G-protein coupled receptor, the this compound receptor (NMB-R).[1][2] The activation of NMB-R by NMB initiates a cascade of intracellular signaling events that modulate a variety of physiological functions, including smooth muscle contraction, feeding behavior, and, notably, the regulation of body temperature.[1][3] Central administration of NMB in rodents has been consistently shown to induce a hypothermic response, highlighting its potential as a therapeutic target for conditions requiring modulation of core body temperature.[4][5] This guide will delve into the core mechanisms of NMB-induced thermoregulation, providing a comprehensive resource for the scientific community.

NMB Signaling Pathway in Thermoregulation

The NMB-R is a classic seven-transmembrane G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit (Gαq).[6] The binding of NMB to NMB-R triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit, causing its dissociation from the Gβγ dimer.[7][8]

The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC).[9] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]

IP3, a soluble molecule, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium (Ca2+) channels.[10][11] This binding event triggers the release of stored Ca2+ from the endoplasmic reticulum into the cytosol, leading to a rapid increase in intracellular calcium concentration.[11]